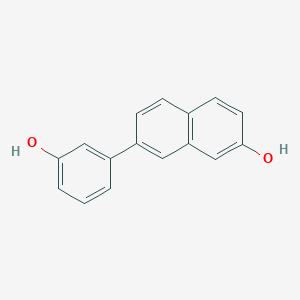

7-(3-Hydroxyphenyl)-2-naphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

7-(3-hydroxyphenyl)naphthalen-2-ol |

InChI |

InChI=1S/C16H12O2/c17-15-3-1-2-12(9-15)13-5-4-11-6-7-16(18)10-14(11)8-13/h1-10,17-18H |

InChI Key |

VEQWNMMVQWDERW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=CC(=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 3 Hydroxyphenyl 2 Naphthol and Its Analogs

Suzuki–Miyaura Coupling Approaches in Naphthol Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like 7-(3-Hydroxyphenyl)-2-naphthol. tcichemicals.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a base. tcichemicals.com The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 7-bromo-2-naphthol (or its protected form) with 3-hydroxyphenylboronic acid. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ or PEPPSI are commonly employed, often in aqueous or mixed solvent systems. ionicviper.orgresearchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. ionicviper.org

The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various complex biaryl atropisomers and polysubstituted aromatic compounds, highlighting its applicability for constructing sterically hindered or electronically diverse aryl-naphthol structures. nih.govnih.gov

Microwave-Assisted Synthetic Protocols for Aryl-Naphthol Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netdurham.ac.uk In the context of aryl-naphthol synthesis, microwave irradiation can be effectively combined with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com

The application of microwave heating in the Suzuki-Miyaura reaction for synthesizing biaryls has been shown to dramatically reduce reaction times from hours to minutes. researchgate.netdurham.ac.uk For the synthesis of this compound, a microwave-assisted Suzuki coupling of 7-bromo-2-naphthol with 3-hydroxyphenylboronic acid could be performed using a catalyst system like Pd(PPh₃)₄ and a base such as Cs₂CO₃ in a suitable solvent mixture like dioxane/EtOH/H₂O. researchgate.net The use of encapsulated palladium catalysts has also been explored in microwave-assisted Suzuki reactions, offering the benefits of easier catalyst recovery and reuse. researchgate.net

The efficiency of microwave-assisted synthesis extends to other reactions relevant to naphthol chemistry, including one-pot multi-component reactions, further underscoring its importance in modern synthetic strategies. mdpi.com

Multi-Component Reactions for Naphthol Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are particularly valuable in generating libraries of structurally diverse compounds for drug discovery and materials science.

One-Pot Syntheses of Aminoalkyl-Naphthols

A prominent application of MCRs in naphthol chemistry is the one-pot synthesis of aminoalkyl-naphthols, often referred to as Betti bases. This reaction typically involves the condensation of a 2-naphthol (B1666908), an aldehyde, and an amine. A wide variety of catalysts, including ionic liquids and nanocatalysts, have been employed to promote this transformation under solvent-free or green conditions. nih.gov The resulting aminoalkyl-naphthol derivatives are valuable building blocks for further synthetic modifications.

While not directly producing the 7-(3-hydroxyphenyl) linkage, this methodology highlights the power of MCRs to rapidly build complexity around the naphthol core.

Tandem Processes Involving Ortho-Quinone Methide Intermediates

The in situ generation of ortho-quinone methides (o-QMs) from 2-naphthol derivatives provides a versatile platform for tandem reactions. ijcmas.comnih.gov These highly reactive intermediates can participate in various cycloaddition and nucleophilic addition reactions to afford a diverse range of functionalized naphthol derivatives. acs.orgrsc.org

For instance, the reaction of 2-naphthol with aldehydes in the presence of an acid catalyst can generate o-QMs, which can then be trapped by various nucleophiles. ijcmas.com This strategy has been utilized in cascade dearomative [4+2] cycloadditions of indoles with in situ generated o-QMs to produce polycyclic indolines. rsc.org While this specific example does not yield a biaryl structure, the principle of generating a reactive intermediate from a naphthol for subsequent bond formation is a powerful synthetic tool that could be adapted for the synthesis of complex naphthol analogs.

Palladium-Catalyzed Cross-Coupling Strategies in Aromatic Synthesis

Beyond the Suzuki-Miyaura reaction, a broad spectrum of palladium-catalyzed cross-coupling strategies is available for the synthesis of biaryl compounds. These methods offer alternative routes to construct the C-C bond between the phenyl and naphthol moieties in this compound and its analogs.

For example, the Hiyama cross-coupling reaction utilizes organosilicon compounds in place of organoboron reagents. organic-chemistry.org Additionally, direct C-H arylation has emerged as an increasingly powerful tool, avoiding the need for pre-functionalization of one of the coupling partners. A palladium-catalyzed intramolecular α-arylation and defluorinative aromatization cascade has been reported for the synthesis of polysubstituted 2-naphthols. bohrium.com Such advanced strategies showcase the continuous evolution of palladium catalysis in enabling the synthesis of complex aromatic architectures. The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired reactivity and selectivity. nih.govugent.be

Green Chemistry Paradigms in the Synthesis of Naphthol Architectures

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the synthesis of naphthol derivatives, several green approaches have been successfully implemented.

The use of reusable and environmentally benign catalysts is a key aspect of green chemistry. iau.irsemanticscholar.org For instance, magnetic iron oxide, zinc oxide, and copper oxide nanoparticles have been employed as recyclable heterogeneous catalysts for the synthesis of amidoalkyl naphthols under solvent-free conditions. iau.ir Similarly, SO₃H-carbon catalysts derived from glycerol have been used for the multicomponent synthesis of 1-amidoalkyl-2-naphthols. semanticscholar.orgresearchgate.net

Strategic Application of Precursors and Reagents in Directed Naphthol Synthesis

The synthesis of complex naphthol derivatives, such as this compound and its analogs, demands precise control over regioselectivity and functional group tolerance. Modern synthetic strategies increasingly rely on the judicious selection of precursors and reagents to direct the formation of specific isomers and to construct highly substituted naphthol cores efficiently. These approaches move beyond classical annulation and electrophilic aromatic substitution reactions, which often require multiple steps and result in isomeric mixtures. scispace.com Key methodologies include leveraging the dual functionality of reagents, in situ generation of directing groups, and catalyst-controlled asymmetric arylations to achieve high levels of sophistication in molecular assembly.

One innovative strategy involves a carbanionic reaction sequence that transforms readily available coumarins into highly substituted 2-naphthols. scispace.comnih.gov This method exploits the dual nature of lithium dialkylamide bases, which act first as nucleophiles to open the coumarin ring and then as bases to facilitate a directed remote lateral metalation (DreM). scispace.com The initial nucleophilic attack on the coumarin precursor generates a Z-cinnamamide intermediate in situ. This intermediate contains a newly formed amide directing group that, due to conformational flexibility, facilitates a subsequent intramolecular deprotonation and ring closure, yielding the desired 2-naphthol structure. scispace.com This one-pot process is highly efficient and provides access to a variety of substituted aryl 2-naphthols in good to excellent yields. scispace.comnih.gov

The effectiveness of this directed synthesis is demonstrated by the successful conversion of various substituted coumarins into their corresponding 2-naphthols. The choice of the lithium base, such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP), is crucial for the efficiency of the metalation and cyclization step. scispace.com

Table 1: Synthesis of Substituted 2-Naphthols via Directed Remote Lateral Metalation of Coumarin Precursors

| Precursor (Coumarin) | Reagent | Product (2-Naphthol) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methylcoumarin | 1. LiNEt2 2. LDA | 6-Methyl-2-naphthol | 85 | scispace.com |

| 6-Methoxycoumarin | 1. LiNEt2 2. LDA | 6-Methoxy-2-naphthol | 91 | scispace.com |

| 7-Methoxycoumarin | 1. LiNEt2 2. LiTMP | 7-Methoxy-2-naphthol | 96 | scispace.com |

| 4-Phenylcoumarin | 1. LiNiPr2 2. LDA | 4-Phenyl-2-naphthol | 78 | scispace.com |

Another powerful strategy for the synthesis of naphthol analogs, specifically axially chiral biaryldiols, is the phosphoric acid-catalyzed asymmetric direct arylation of 2-naphthols. acs.orgbeilstein-journals.org This approach utilizes 2-naphthols as nucleophilic precursors and quinone derivatives as arylating reagents. acs.org The reaction is controlled by a chiral phosphoric acid catalyst, which acts as a bifunctional organocatalyst. It activates both the 2-naphthol and the quinone through multiple hydrogen bonding interactions, facilitating a highly enantioselective conjugate addition. acs.org This methodology provides a direct and convergent route to valuable, axially chiral compounds from simple, readily available starting materials under mild conditions. acs.org The choice of substituents on both the naphthol precursor and the quinone reagent can be varied to produce a diverse library of chiral biaryldiols with excellent yields and enantioselectivities. beilstein-journals.org

Table 2: Asymmetric Direct Arylation of 2-Naphthol Precursors with Quinone Reagents

| 2-Naphthol Precursor | Quinone Reagent | Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| 7-Methoxy-2-naphthol | 2-Methoxycarbonyl-1,4-benzoquinone | Chiral Phosphoric Acid (C1) | 90 | 99 | acs.org |

| 2-Naphthol | 2-Methoxycarbonyl-1,4-benzoquinone | Chiral Phosphoric Acid (C1) | 85 | 98 | acs.orgbeilstein-journals.org |

| 6-Bromo-2-naphthol | 2-Methoxycarbonyl-1,4-benzoquinone | Chiral Phosphoric Acid (C1) | 82 | 98 | acs.org |

| 7-Phenyl-2-naphthol | 2-Chloro-1,4-benzoquinone | Chiral Phosphoric Acid (C1) | 75 | 96 | acs.org |

Furthermore, the strategic use of specific reagents like hypervalent iodine(III) salts enables the direct arylation of naphthols under transition-metal-free conditions. researchgate.net Diaryliodonium salts serve as effective electrophilic arylating reagents for both C-C and C-O bond formations on the naphthol core. This method is advantageous due to its operational simplicity, room temperature conditions, and avoidance of heavy metal catalysts. researchgate.net The selection of the appropriate diaryliodonium salt allows for the directed introduction of various aryl groups onto the naphthol framework.

Comprehensive Spectroscopic and Structural Elucidation of 7 3 Hydroxyphenyl 2 Naphthol Derivatives

Thermal Analysis Techniques in Structural Characterization (e.g., Thermogravimetric Analysis for Compositional Insights)

The data from such an analysis would be presented in a thermogram, plotting mass percentage against temperature. Key features of the thermogram, such as the onset temperature of decomposition and the temperatures of maximum mass loss, provide valuable insights into the compound's stability. Derivative thermogravimetry (DTG), which plots the rate of mass loss, is often used in conjunction with TGA to more clearly identify distinct decomposition steps.

Without experimental data for 7-(3-Hydroxyphenyl)-2-naphthol, a specific data table and detailed findings on its thermal properties cannot be generated.

X-ray Diffraction Studies for Crystallographic Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack in a solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the compound's chemical behavior and physical properties.

A crystallographic study of this compound would yield a wealth of structural data, including the crystal system, space group, and unit cell dimensions. This information would allow for the creation of a detailed model of the molecule's conformation and would reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

As no published crystallographic data for this compound has been found, a data table of its crystallographic parameters cannot be provided.

Advanced Computational and Theoretical Chemistry of 7 3 Hydroxyphenyl 2 Naphthol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. nih.govresearchgate.net These calculations are used to optimize molecular geometry, analyze frontier molecular orbitals, understand charge distribution, and predict reactivity. nih.govresearchgate.net

The initial step in computational analysis involves optimizing the molecular geometry of 7-(3-Hydroxyphenyl)-2-naphthol to find its most stable conformation. This process is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or cc-pVQZ. nih.govfrontiersin.org The optimization ensures that all subsequent electronic property calculations are based on a structure at a minimum on the potential energy surface. The planarity of the aromatic rings and the dihedral angle between the phenyl and naphthol moieties are critical parameters determined during this step. For polycyclic aromatic hydrocarbons, even minor changes in structure, such as the presence of five-membered rings, can significantly influence electronic properties. frontiersin.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as electron donor and acceptor orbitals, respectively. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A smaller gap suggests higher reactivity and lower stability. researchgate.netbohrium.com

For aromatic systems like this compound, the extension of the π-system generally leads to a decrease in the HOMO-LUMO gap, primarily due to the stabilization of the LUMO. rsc.org DFT calculations provide precise values for HOMO and LUMO energies, from which global reactivity descriptors can be derived. acs.org These descriptors quantify various aspects of a molecule's reactivity.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, indicating higher reactivity. |

This table outlines the fundamental global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative basis for predicting the chemical behavior of this compound. nih.gov

The HOMO-LUMO gap for naphthalene (B1677914), a core component of the studied compound, has been calculated to be around 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com The substitution with a hydroxyphenyl group is expected to modulate this gap.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. koreascience.kr It provides a detailed picture of charge transfer and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with the delocalization between a donor NBO (i) and an acceptor NBO (j) is a key output of this analysis. koreascience.kr Strong intramolecular interactions, such as those involving the overlap of σ(C-C) with σ(C-C) and π(C-C) with π(C-C) orbitals within the aromatic rings, lead to intramolecular charge transfer (ICT), which stabilizes the system. koreascience.kr NBO analysis can also provide insights into the hybridization of atoms and the nature of chemical bonds within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red and yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netuni-halle.de For a molecule like this compound, the MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl groups, indicating these as likely sites for interaction with electrophiles. researchgate.netuni-halle.de The potential values are typically mapped onto a surface of constant electron density. researchgate.net

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netmdpi.com

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (in kcal/mol), and the specific molecular recognition modes, including hydrogen bonds and other non-covalent interactions between the ligand and the target protein. mdpi.comwalisongo.ac.id The goal is to find the pose of the ligand in the binding site of the protein that has the lowest energy. nih.gov The accuracy of these predictions is often assessed by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose. d-nb.info

Successful docking studies have shown that halogen-substituted hydroxyphenyl-naphthol derivatives can exhibit strong binding energies, ranging from -10.26 to -11.94 kcal/mol, with protein targets like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.com These studies highlight the importance of hydrogen bonds and π-interactions in stabilizing the ligand-protein complex. mdpi.com The prediction of binding affinities is a challenging area, with various computational methods, including physics-based, empirical, and knowledge-based scoring functions, as well as more recent deep learning approaches, being employed to improve accuracy. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naphthalene |

This table lists the chemical compounds and proteins discussed in the article.

Elucidation of Specific Protein-Substrate Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Cation-π Interactions)

The binding affinity of a ligand such as this compound to a protein target is fundamentally governed by a complex network of noncovalent intermolecular interactions. nih.gov Computational modeling is instrumental in dissecting these interactions at an atomic level, providing crucial insights into the molecular recognition process. The key interactions stabilizing the complex between this compound and a protein's binding site include hydrogen bonding, π-stacking, and cation-π interactions.

Hydrogen Bonding: The structure of this compound features two hydroxyl (-OH) groups, which are potent hydrogen bond donors and acceptors. These groups can form strong, directional hydrogen bonds with polar amino acid residues within the protein's active site, such as aspartate, glutamate, serine, threonine, and histidine. researchgate.net Computational studies on similar phenol (B47542) and naphthol-containing molecules demonstrate that these hydrogen bonds are critical for anchoring the ligand in the correct orientation for biological activity. researchgate.netacs.org The conservation of hydrogen bonds during molecular dynamics simulations is often a key indicator of a stable ligand-protein complex. researchgate.net

Cation-π Interactions: Cation-π interactions are strong noncovalent forces that occur between a cation and the electron-rich face of a π system. chemeurope.comillinois.edu The aromatic rings of this compound can interact favorably with positively charged amino acid residues, notably lysine (B10760008) (Lys) and arginine (Arg), or even metal cofactors within the enzyme's active site. chemeurope.comnih.gov These interactions are primarily electrostatic but also involve induction and dispersion forces, contributing significantly to the stability of the protein-ligand complex, with strengths that can rival hydrogen bonds. illinois.edu The biological relevance of cation-π interactions has been established in numerous systems, including the binding of neurotransmitters like acetylcholine. chemeurope.comillinois.edu

The following table summarizes the potential intermolecular interactions between this compound and a protein active site, based on computational studies of analogous systems.

| Interaction Type | Moiety on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor/Acceptor) | Naphtholic -OH, Phenolic -OH | Ser, Thr, His, Asp, Glu, Asn, Gln |

| π-π Stacking (Face-to-Face or T-Shaped) | Naphthalene Ring, Phenyl Ring | Phe, Tyr, Trp, His |

| Cation-π Interaction | Naphthalene Ring, Phenyl Ring | Lys, Arg |

Quantum Chemical Parameters for Reactivity and Stability Assessment

Quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for calculating molecular electronic properties that are essential for assessing the reactivity and stability of compounds like this compound. nih.govbohrium.com These parameters, derived from the energies of frontier molecular orbitals (FMOs), offer insights into the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Key quantum chemical parameters include:

HOMO and LUMO Energies (EHOMO and ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. EHOMO relates to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. researchgate.net

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution (η = (ELUMO - EHOMO)/2). Hard molecules have a large energy gap, while soft molecules have a small gap. nih.govresearchgate.net Softness is the reciprocal of hardness (S = 1/η) and describes the molecule's polarizability. researchgate.net

Electronegativity (χ): This parameter measures the power of a molecule to attract electrons (χ = -(EHOMO + ELUMO)/2). researchgate.net

Global Electrophilicity Index (ω): This index quantifies the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential). researchgate.net

The table below outlines these parameters and their significance in evaluating the chemical behavior of this compound.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization. researchgate.net |

| Global Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons; an indicator of electrophilic character. researchgate.net |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a vital tool for predicting the spectroscopic signatures of molecules, which serves as a powerful method for structural confirmation and analysis. researchgate.netnih.gov Methods like DFT can accurately calculate the spectroscopic data (e.g., NMR, IR) for molecules such as this compound, providing a valuable counterpart to experimental measurements. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing theoretical and experimental spectra is a standard procedure for validating the proposed structure of a synthesized compound. nih.gov

The following table presents representative predicted 1H and 13C NMR chemical shifts for key atomic positions in this compound, based on computational models and data from analogous structures.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Naphtholic OH | ~9.0 - 10.0 | - |

| Phenolic OH | ~9.0 - 10.0 | - |

| Aromatic Protons (Naphthalene & Phenyl) | ~6.8 - 8.0 | ~109 - 158 |

| C-OH (Naphthalene) | - | ~153 |

| C-OH (Phenyl) | - | ~157 |

| C-C Bridge (Naphthalene) | - | ~131 |

| C-C Bridge (Phenyl) | - | ~142 |

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of a molecule's vibrational modes. bohrium.com These computed IR spectra can be used to assign the absorption bands observed in experimental FTIR spectra. For this compound, key predicted vibrations include the O-H stretching of the two hydroxyl groups and the C=C stretching modes characteristic of the aromatic rings. researchgate.net

The table below lists the expected principal vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| O-H Stretching (hydroxyl groups) | 3200 - 3600 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=C Stretching (aromatic rings) | 1500 - 1650 |

| C-O Stretching (phenolic, naphtholic) | 1200 - 1300 |

| C-H Out-of-Plane Bending | 740 - 850 |

Molecular Interactions and Chelation Phenomena of 7 3 Hydroxyphenyl 2 Naphthol and Analogs

Metal Ion Complexation and Coordination Chemistry

The interaction of 7-(3-hydroxyphenyl)-2-naphthol and its analogs with metal ions is a critical area of study, revealing insights into their potential applications in various chemical and biological systems. These compounds, possessing multiple donor atoms, can act as effective chelating agents, forming stable complexes with a range of metal ions.

Stoichiometric and Geometrical Characterization of Metal Chelates

The stoichiometry of metal chelates formed with hydroxyphenyl-naphthol analogs is frequently observed to be in a 1:2 metal-to-ligand ratio. scispace.comijariie.com For instance, studies on related azo-dye ligands, such as 4-(2-hydroxyphenylazo)-1-naphthol, have shown the formation of complexes with Cr(III), Mn(II), and Fe(III) with a 1:2 stoichiometry (metal:ligand). nih.govacs.orgresearchgate.net Elemental analysis and molar conductivity measurements often support these findings, indicating the formation of neutral complexes. nih.govacs.org

The geometry of these metal chelates is diverse and depends on the specific metal ion and the ligand structure. Octahedral geometries are commonly proposed for complexes of Cr(III), Fe(III), Co(II), and Ni(II) with related azo dye ligands. researchgate.netrevistadechimie.ro For example, complexes of 4-(2-hydroxyphenylazo)-1-naphthol with Cr(III) and Fe(III) are suggested to have an octahedral geometry. nih.govacs.org In contrast, tetrahedral geometries have been indicated for Mn(II) complexes with similar ligands. researchgate.net Spectroscopic methods, in conjunction with magnetic susceptibility measurements, are instrumental in determining these geometries. researchgate.netrevistadechimie.ro

| Metal Ion | Ligand Analog | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

| Cr(III) | 4-(2-hydroxyphenylazo)-1-naphthol | 1:2 | Octahedral | nih.govacs.org |

| Mn(II) | 4-(2-hydroxyphenylazo)-1-naphthol | 1:2 | Tetrahedral | researchgate.net |

| Fe(III) | 4-(2-hydroxyphenylazo)-1-naphthol | 1:2 | Octahedral | nih.govacs.org |

| Co(II) | Azo dye from 4-methoxyaniline | Not Specified | Octahedral | revistadechimie.ro |

| Ni(II) | Azo dye from 4-methoxyaniline | Not Specified | Octahedral | revistadechimie.ro |

Ligand Binding Modes and Coordination Environment Analysis

The coordination of this compound and its analogs to metal ions typically involves the oxygen atoms of the hydroxyl groups. In the case of azo-dye analogs like 4-(2-hydroxyphenylazo)-1-naphthol, the nitrogen atoms of the azo group also participate in coordination. nih.govacs.orgmdpi.com Infrared (IR) spectroscopy is a key technique for analyzing these binding modes. The disappearance or shift of the O-H stretching vibration band and the shift in the azo group's stretching frequency in the IR spectra of the metal complexes, compared to the free ligand, provide strong evidence for their involvement in chelation. nih.govacs.orgmdpi.com

The coordination environment around the central metal ion is further elucidated by techniques such as UV-Vis spectroscopy and, in some cases, single-crystal X-ray diffraction. researchgate.netresearchgate.net For instance, in complexes of related ligands, new bands in the IR spectrum are often assigned to M-O and M-N vibrations, confirming the coordination. nih.govacs.org The coordination can lead to the formation of stable five- or six-membered chelate rings. The specific coordination number and geometry are influenced by factors such as the size of the metal ion and the steric and electronic properties of the ligand. mdpi.com

Intermolecular Interactions in Condensed Phases

The solid-state structure and properties of this compound and its analogs are significantly influenced by various intermolecular interactions, including hydrogen bonding and aromatic stacking.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are a predominant intermolecular force in the crystal structures of hydroxyphenyl-naphthol derivatives. libretexts.org These interactions can be either intramolecular or intermolecular. libretexts.org Intramolecular hydrogen bonds are often observed between a hydroxyl group and a nearby nitrogen atom in azo-dye analogs, forming stable six-membered rings. researchgate.netresearchgate.netnih.gov

Intermolecular hydrogen bonds, on the other hand, play a crucial role in assembling the molecules into larger supramolecular architectures. alfa-chemistry.com These can occur between the hydroxyl groups of neighboring molecules, or between a hydroxyl group and another electronegative atom. alfa-chemistry.com The analysis of crystal packing often reveals extensive networks of hydrogen bonds, which can form chains, sheets, or more complex three-dimensional structures. researchgate.net These networks significantly contribute to the stability of the crystal lattice.

Aromatic Stacking and π-Interactions

The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered, layered assemblies in the solid state. researchgate.net The specific arrangement and strength of these interactions are dependent on the substituents present on the aromatic rings. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to quantify the energetic contributions of these non-covalent interactions. researchgate.netacs.org

Interactions with Biological Macromolecules: Mechanistic Principles

The interactions of this compound and its analogs with biological macromolecules are of significant interest due to their potential as therapeutic agents. These interactions are governed by a combination of non-covalent forces.

The binding of these compounds to proteins, such as enzymes and receptors, often involves a combination of hydrogen bonding, hydrophobic interactions, and π-interactions. beilstein-journals.orgbohrium.com The hydroxyl groups on the phenyl and naphthyl rings can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the protein's binding pocket. core.ac.ukmdpi.com The aromatic rings contribute to binding through hydrophobic and π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. beilstein-journals.orgmdpi.com

Molecular docking studies are frequently used to predict and analyze the binding modes of these small molecules within the active sites of biological targets. bohrium.commdpi.comresearchgate.net These computational models can identify key amino acid residues involved in the interaction and provide insights into the structure-activity relationships of a series of analogs. core.ac.ukmdpi.com For example, studies on inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 have highlighted the importance of the hydroxyphenyl-naphthalene scaffold for potent and selective inhibition. core.ac.ukbiointerfaceresearch.comacs.org The specific orientation of the molecule within the binding site, dictated by these non-covalent interactions, is crucial for its biological activity. elifesciences.orgijpsr.com

Conceptual Models of Enzyme-Ligand Interactions

The primary enzyme target for this compound and its analogs is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.govnih.gov This enzyme is crucial as it catalyzes the final step in the biosynthesis of the most potent human estrogen, estradiol (B170435) (E2), from its less active precursor, estrone (B1671321) (E1). nih.govnih.govsci-hub.se The overexpression of 17β-HSD1 is linked to several estrogen-dependent diseases, making it a key therapeutic target. nih.govsci-hub.secore.ac.uk

A key conceptual framework for understanding the interaction between these ligands and 17β-HSD1 is the pharmacophore model. This model was developed based on the structure of the natural substrate (estrone), the enzyme's active site, and structure-activity relationship (SAR) studies of known inhibitors. core.ac.ukdoi.org The model proposes that effective non-steroidal inhibitors should mimic the natural substrate by featuring two hydroxyl groups positioned approximately 12 Å apart on a rigid, hydrophobic core. sci-hub.sedoi.org The (hydroxyphenyl)naphthol scaffold, such as that found in the analog 6-(3'-hydroxyphenyl)-2-naphthol, fulfills these requirements. core.ac.ukdoi.org

The active site of 17β-HSD1 is characterized as a narrow, hydrophobic tunnel. core.ac.uk Molecular docking studies and structural analyses have provided detailed insights into the binding mode of (hydroxyphenyl)naphthol derivatives. sci-hub.seplos.org The binding is stabilized by a series of specific hydrogen bonds and hydrophobic interactions:

The (hydroxyphenyl)naphthol core occupies the substrate-binding site in a manner that mimics estradiol. sci-hub.se

The hydroxyl group at the 2-position of the naphthol ring forms critical hydrogen bonds with the side chains of Serine 142 (Ser142) and Tyrosine 155 (Tyr155). plos.org

The hydroxyl group at the 3'-position of the phenyl ring interacts with the side chain of Histidine 221 (His221). plos.org

Further refinement of these inhibitors has focused on introducing substituents to the naphthalene (B1677914) ring. nih.govcore.ac.uk SAR studies revealed that substitutions at the 1-position of the naphthol core can significantly enhance inhibitory potency. nih.govcore.ac.ukplos.org This position is directed towards the NADPH cofactor and offers a pocket for larger substituents, which can establish additional favorable interactions within the active site. sci-hub.secore.ac.uk For instance, adding a phenyl group at this position resulted in a compound with an IC50 of 20 nM, a significant improvement over the unsubstituted parent compound (IC50 = 116 nM). nih.govsci-hub.secore.ac.uk These modifications, however, can also influence species-specific inhibition, as the active site architecture can vary slightly between species, such as humans and marmosets. nih.govplos.orgplos.org

| Compound | Structure / Substitution at Position 1 of Naphthol Ring | IC50 (nM) | Selectivity Factor (IC50 HSD2/IC50 HSD1) |

|---|---|---|---|

| 6-(3'-Hydroxyphenyl)-2-naphthol | -H | 116 | 48 |

| 1-Bromo-6-(3'-hydroxyphenyl)-2-naphthol | -Br | 40 | 16 |

| 6-(3'-Hydroxyphenyl)-1-phenyl-2-naphthol | -Phenyl | 20 | 27 |

| 4-Cyano-6-(3'-hydroxyphenyl)-2-naphthol | -H (Substitution at Position 4) | 39 | 12 |

Data sourced from multiple studies. sci-hub.secore.ac.uk

Receptor Binding Mechanisms

In addition to enzyme inhibition, this compound and its analogs are recognized as estrogenic agents, signifying their ability to bind to and modulate estrogen receptors (ERs). google.com The ERs, primarily ERα and ERβ, are ligand-activated transcription factors that belong to the nuclear receptor superfamily. nih.gov They share a common architecture comprising several domains, most notably a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.gov

The binding of a ligand, such as this compound, to the LBD induces a specific conformational change in the receptor protein. This reconfigured receptor-ligand complex can then interact with specific DNA sequences known as estrogen response elements (EREs) or with other transcription factors to regulate the expression of target genes. google.comnih.gov Each unique ligand can potentially place the receptor in a distinct conformation, leading to a unique biological response. google.com

The selectivity of ligands for ERα versus ERβ is a critical aspect of their mechanism. The LBDs of the two receptor subtypes are highly homologous, but key differences in a few amino acid residues within the binding pocket allow for the design of subtype-selective ligands. nih.gov For example, two residues that differ between the binding pockets of human ERα and ERβ are Leucine 384 (in ERα) versus Methionine 336 (in ERβ) and Methionine 421 (in ERα) versus Isoleucine 373 (in ERβ). nih.gov These subtle structural differences can be exploited to achieve preferential binding to one subtype over the other.

While many (hydroxyphenyl)naphthol derivatives developed as 17β-HSD1 inhibitors are designed to have negligible affinity for ERs to ensure selectivity, the core scaffold is fundamentally suited for ER binding. nih.govsci-hub.se A patent for substituted phenyl naphthalenes lists this compound as an estrogenic agent and provides binding affinity data for representative compounds, demonstrating their interaction with both ERα and ERβ. google.com This highlights the dual potential of this chemical class to act on different components of the estrogen signaling pathway.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

|---|---|---|

| 7-(4-Hydroxyphenyl)-2-naphthol | 3.5 | 1.5 |

| 6-(4-Hydroxyphenyl)-1-naphthol | 1.1 | 0.5 |

| This compound | - | - |

| 6-(3-Hydroxyphenyl)-2-naphthol | 23.5 | 10.5 |

IC50 values represent the concentration required to displace 50% of [3H]-estradiol. A hyphen (-) indicates that specific data was not provided in the cited source for this particular analog, though it was listed as an estrogenic agent. google.com

Chemical Modification and Derivatization Strategies for Hydroxyphenylnaphthol Scaffolds

Strategic Derivatization of Phenolic Hydroxyl Groups

The presence of two phenolic hydroxyl groups—one on the naphthalene (B1677914) ring system (at C2) and another on the phenyl ring (at C3')—offers opportunities for selective functionalization. The difference in the electronic nature of the naphthalene and benzene (B151609) rings leads to distinct acidities and nucleophilicities of the respective hydroxyl groups, which can be exploited for selective reactions.

Selective acylation and alkylation of the phenolic hydroxyl groups are fundamental strategies for protecting these functional groups or for introducing new functionalities to modulate the molecule's properties.

Acylation: The selective O-acylation of phenolic hydroxyls can be achieved using various reagents and protocols. The choice of acylating agent, catalyst, and reaction conditions determines the selectivity and efficiency of the transformation. rsc.org For scaffolds with multiple hydroxyl groups, such as 7-(3-hydroxyphenyl)-2-naphthol, achieving selectivity between the two phenolic sites can be challenging. However, methods have been developed for the site-selective acylation of phenols in the presence of other hydroxyl groups. acs.orgnih.gov For instance, protocols using diacyl disulfides enabled by 4-(N,N-dimethylamino)pyridine (DMAP) catalysis have shown promise for site-selective acylation. researchgate.net Another approach involves using sodium thiosulfate (B1220275) as a sulfur source to react with anhydrides, generating acyl-Bunte salts in situ, which then selectively acylate phenolic hydroxyl groups. acs.org Microwave-assisted synthesis using conventional acyl chlorides has also been reported for highly selective acylation, though selectivity can depend on the relative reactivity of the different hydroxyl groups present. tandfonline.com

Alkylation: Similar to acylation, O-alkylation introduces an alkyl group onto the phenolic oxygen, converting it into an ether. This modification can significantly alter the solubility, electronic properties, and biological activity of the parent molecule. Selective alkylation of one phenolic group over the other in a di-phenolic compound requires careful control of reaction conditions. Vapour phase O-alkylation over alkali-loaded silica (B1680970) has been shown to be effective for phenols, with catalyst activity increasing with the basicity of the metal ions (Cs > K > Na > Li). researchgate.net For di- or poly-phenolic compounds, processes using dialkyl carbonates, such as dimethyl carbonate, in the presence of a base like cesium carbonate, can achieve full alkylation of all hydroxyl groups. google.com Achieving mono-alkylation at a specific site on a scaffold like this compound would depend on the relative acidity of the two phenolic protons and the steric accessibility of the resulting phenoxide ions.

The table below summarizes representative protocols for the selective modification of phenolic hydroxyl groups, which could be adapted for hydroxyphenylnaphthol scaffolds.

| Transformation | Reagents and Conditions | Key Features | Reference |

| Selective Acylation | Acetic anhydride, Na2S2O3 (anhydrous), Na2CO3, CH3CN, 60 °C | Utilizes in situ generated acyl-Bunte salts; selective for phenolic OH over alcoholic OH. | acs.org |

| Selective Acylation | Aldehyde, Ir/NiBr2 catalysts, blue light, ethyl acetate | Photoinduced radical cross-coupling of phenoxyl and acyl radicals; specific to phenolic OH. | nih.gov |

| Selective Alkylation | Dialkyl carbonate, Cs2CO3, 170-200 °C, microwave irradiation | Efficient for O-alkylation of compounds with multiple hydroxyl groups. | google.com |

| Selective Alkylation | Alcohol (e.g., methanol), Cs-loaded fumed silica, 573–673 K (vapour phase) | High conversion and selectivity for O-alkylation; catalyst activity depends on alkali metal. | researchgate.net |

Introduction of Substituents for Targeted Structure-Property Modulation

Introducing various substituents onto the aromatic rings of the hydroxyphenylnaphthol scaffold is a powerful method for modulating its electronic, optical, and biological properties. Direct C-H activation and functionalization represent an efficient and atom-economical approach to achieving this. acs.org

For the naphthalene portion of the scaffold, site-selective C-H functionalization can be challenging but offers a platform for creating chemical diversity. acs.org Strategies involving directing groups can achieve C-H functionalization at specific positions. acs.orgresearchgate.net For instance, different templates have been designed to selectively functionalize the C6 and C7 positions of a naphthalene scaffold. acs.org While the existing hydroxyl group at the 2-position of the naphthol ring in this compound primarily directs electrophilic substitution to the 1-position, modern catalytic methods allow for functionalization at other sites.

On the phenol (B47542) ring, the hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution. However, recent advances have enabled regioselective C-H bond functionalization at the ortho-, meta-, and para-positions relative to the hydroxyl group, often using a directing group strategy. nih.gov For example, anatase TiO2 has been shown to catalyze the nucleophilic α-C alkylation of phenols with alcohols, with high selectivity for the ortho-position. researchgate.net Such strategies could be employed to introduce alkyl, aryl, or other functional groups onto the phenyl ring of this compound to systematically tune its properties.

Synthesis of Azo Derivatives and Their Metal Coordination Compounds

The electron-rich nature of the this compound scaffold makes it an excellent coupling component for the synthesis of azo dyes. Azo compounds are characterized by the functional group (-N=N-) and are widely used as colorants and ligands for metal complexes. jmchemsci.comnih.gov The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile like a naphthol. nih.govunb.ca

In the context of this compound, the coupling reaction is expected to occur at the C1 position of the naphthol ring, which is highly activated by the hydroxyl group at C2. The general procedure involves reacting an aromatic amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. This salt is then added to an alkaline solution of this compound to yield the corresponding azo dye. unb.cacuhk.edu.hk

The resulting azo dyes, which incorporate hydroxyl groups ortho to the azo linkage, are excellent chelating agents for a wide range of metal ions. nih.govnih.gov The azo group's nitrogen atoms and the phenolic oxygen atom can coordinate with a metal center to form stable complexes. nih.govekb.eg The synthesis of these metal complexes, or metallization, is typically achieved by reacting the azo ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695), often under reflux and at a controlled pH. nih.govresearchgate.net The coordination of the ligand to the metal ion is confirmed by spectroscopic methods, such as the appearance of new bands in the far-infrared spectrum corresponding to M-O and M-N vibrations. nih.govresearchgate.net

The table below outlines the general synthesis steps for azo dyes and their metal complexes derived from naphthol precursors.

| Step | Procedure | Typical Reagents | Key Intermediate/Product | Reference |

| Diazotization | Aromatic amine is treated with a nitrite source in strong acid at low temperature. | Ar-NH₂, NaNO₂, HCl | Aromatic diazonium salt (Ar-N₂⁺Cl⁻) | nih.govunb.ca |

| Azo Coupling | The diazonium salt solution is added to an alkaline solution of the naphthol coupling component. | Ar-N₂⁺Cl⁻, this compound, NaOH | Azo dye | unb.cacuhk.edu.hk |

| Metallization | The synthesized azo dye (ligand) is refluxed with a metal salt in a suitable solvent. | Azo dye, Metal salt (e.g., CuCl₂, NiCl₂), Ethanol | Metal-azo complex | nih.govresearchgate.net |

Functionalization of the Naphthalene Ring System

The naphthalene ring system is a core component of the scaffold and offers multiple positions for functionalization. The inherent reactivity of 2-naphthol (B1666908) directs electrophilic attacks primarily to the C1 position. chemicalbook.com However, to achieve substitution at other positions, more advanced synthetic strategies are required.

Electrophilic cyclization of appropriately designed precursors provides a powerful method for constructing substituted naphthols and naphthalenes regioselectively under mild conditions. nih.gov Another key strategy is the direct C–H functionalization of the naphthalene core. acs.org While challenging due to the multiple C-H bonds, this approach avoids the need for pre-functionalized substrates. Methodologies using transition metal catalysis and specifically designed directing groups or templates have been developed to achieve regioselective functionalization at various positions on the naphthalene ring that are otherwise difficult to access. acs.orgresearchgate.net These methods could be applied to introduce substituents such as alkyl, aryl, or halide groups, thereby expanding the structural diversity of derivatives based on the this compound framework.

Design and Synthesis of Heterocyclic Frameworks Incorporating Naphthol Moieties

2-Naphthol and its derivatives are valuable building blocks in organic synthesis for the construction of diverse heterocyclic compounds. chemicalbook.comnih.gov The electron-rich aromatic system and the reactive hydroxyl group and C1 position make it suitable for a variety of ring-forming reactions. fardapaper.irresearchgate.net Multicomponent reactions (MCRs) are particularly effective, allowing for the rapid assembly of complex molecules like xanthenes, chromenes, naphthopyrans, and oxazines in a single step. nih.govfardapaper.ir

These reactions leverage the multiple reactive sites of the 2-naphthol moiety. chemicalbook.comresearchgate.net For instance, the phenolic oxygen can act as a nucleophile, as can the C1 position. This dual reactivity allows 2-naphthol derivatives to participate in condensation and cyclization cascades with various reaction partners. By choosing appropriate starting materials to react with the this compound scaffold, a wide array of fused or appended heterocyclic systems can be synthesized. This approach is highly valued for its efficiency and for generating libraries of structurally complex molecules with potential biological activities. fardapaper.irekb.eg

Photophysical Properties of 7 3 Hydroxyphenyl 2 Naphthol Systems

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence of 7-(3-Hydroxyphenyl)-2-naphthol and related isomeric systems is characterized by its sensitivity to molecular structure and the surrounding environment. Upon electronic excitation, these molecules can undergo various relaxation pathways, with fluorescence being a key de-excitation channel. The emission spectra often provide insights into the excited-state dynamics, such as proton transfer events. For instance, in related hydroxy-biaryl compounds, dual emission is frequently observed, corresponding to the initially excited local form (enol) and a tautomeric form (keto) generated in the excited state. researchgate.net

Excited-State Proton Transfer (ESPT) is a critical photoreaction in molecules like this compound, which contain both a proton-donating hydroxyl group and a proton-accepting aromatic system in close proximity. Upon photoexcitation, the acidity of the phenolic hydroxyl group increases significantly, facilitating the transfer of a proton. In many ortho-hydroxy bi-aryl systems, this transfer occurs from the hydroxyl group to a carbon atom on the adjacent aromatic ring. researchgate.net

The mechanism can proceed directly or be mediated by solvent molecules. Studies on isomeric phenylnaphthols have shown that the efficiency of ESPT is highly dependent on the specific isomeric structure, which dictates the ground-state population of reactive conformers. For some isomers, direct ESPT is efficient and occurs from the excited singlet state (S1) through a conical intersection with the ground state (S0), leading to the formation of a transient keto-type species. researchgate.net In other related isomers, solvent-assisted proton transfer is the more dominant pathway. researchgate.net

Computational studies on similar molecules, like 2-phenylphenol (B1666276), indicate that the ESIPT process can be essentially barrierless, populating a bright S1 state and proceeding to a more stable keto species in the excited state. researchgate.net The dynamics of this process are extraordinarily fast, often completed on a femtosecond timescale. For example, surface-hopping simulations for 2-phenylphenol calculated the ESIPT to be complete within 118 fs. researchgate.net In systems like 7-hydroxyquinoline, the proton transfer is also stepwise, involving an anionic intermediate, with dynamics influenced by the environment (e.g., encapsulation in cyclodextrins). nih.gov This process often results in the formation of transient species known as quinone methides. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter, along with the fluorescence lifetime (τf), provides information about the rates of radiative (kf) and non-radiative (knr) decay from the excited state.

The tables below present photophysical data for related compounds, illustrating the typical range of values for these properties.

Table 1: Fluorescence Quantum Yields (Φf) of Related Compounds

| Compound | Solvent/Medium | Quantum Yield (Φf) |

|---|---|---|

| 7-Hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one | PBS (pH 7.4) | 0.25 |

| 7-Hydroxy-3-(4-fluorophenyl)-2H-chromen-2-one | PBS (pH 7.4) | 0.32 |

| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine | Polymer Matrix | up to 0.6 |

This table presents data for compounds structurally related to this compound to provide context for expected quantum yield values. Data sourced from researchgate.netresearchgate.netmdpi.com.

Table 2: Fluorescence Lifetimes (τf) of Related Compounds

| Compound | Form | Solvent/Medium | Lifetime (τf) |

|---|---|---|---|

| 7-Hydroxycoumarin | Neutral | Water | 19 ± 2 ps |

| 7-Hydroxycoumarin | Anion | Water | 2.3 ± 0.1 ns |

| 7-Hydroxyquinoline | Enol | β-cyclodextrin | 170 ps |

This table shows fluorescence lifetime data for related hydroxy-aromatic compounds, indicating the rapid dynamics often involved in their excited states. Data sourced from nih.govbindingdb.org.

Solvatochromism describes the change in the position, shape, and intensity of a molecule's absorption or emission spectra in response to a change in solvent polarity. copernicus.org For molecules like this compound, where the excited state often possesses a larger dipole moment than the ground state due to intramolecular charge transfer (ICT), a red shift (bathochromic shift) in the fluorescence emission is typically observed as solvent polarity increases. researchgate.net

This phenomenon occurs because polar solvent molecules can reorient around the excited fluorophore, stabilizing the more polar excited state and thus lowering its energy relative to the ground state. mdpi.com The magnitude of this shift can be correlated with solvent polarity parameters using models like the Lippert-Mataga equation. Studies on various push-pull dyes, including sila- and germafluorenes, demonstrate significant Stokes shifts (the difference between absorption and emission maxima) that increase with solvent polarity, indicating a substantial change in dipole moment upon excitation. d-nb.info For example, chalcone (B49325) derivatives show bathochromic shifts in both absorption and fluorescence spectra in polar solvents, attributed to ICT interactions. researchgate.net Similarly, the emission spectra of 1,7-naphthalenediol are more sensitive to solvent changes than those of the more symmetrical 1,5-naphthalenediol, highlighting the influence of molecular structure on solvatochromic behavior. nih.gov

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer.

For naphthol derivatives, proton-induced quenching is a relevant mechanism. In acidic solutions, the excited state of 2-naphthol (B1666908) can be quenched by protons, a process that competes with other de-excitation pathways. acs.org Another common quencher is water, which can reduce the fluorescence quantum yield and lifetime of many organic fluorophores. beilstein-journals.org This quenching is often attributed to the transfer of the fluorophore's electronic excitation energy to high-energy vibrational modes (O-H stretching) of the solvent molecules. beilstein-journals.org

Quenching can also be induced by interactions with other molecules or ions in the solution. Dynamic quenching involves a collision between the excited fluorophore and a quencher molecule, with the efficiency described by the Stern-Volmer equation. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Structure-Luminescence Relationship Investigations

The relationship between molecular structure and luminescence is fundamental to understanding and designing fluorescent molecules. In systems like this compound, key structural factors influencing photophysical properties include:

Isomeric Position: The relative positions of the hydroxyl groups and the linkage between the phenyl and naphthyl rings are critical. As seen in isomeric phenylnaphthols, the specific substitution pattern determines the preferred deactivation pathway, such as direct versus solvent-assisted ESIPT. researchgate.net The symmetry and positioning of hydroxyl groups in naphthalenediols also significantly affect their solvatochromic shifts and Stokes' shifts. nih.gov

Conformational Freedom: The ability of the two aromatic rings to rotate relative to each other influences the likelihood of forming the necessary conformation for ESIPT. Twisted geometries are often required to allow for the overlap between the hydroxyl proton's orbital and the accepting π-system of the adjacent ring. Current time information in Bangalore, IN.

Substitution: The introduction of electron-donating or electron-withdrawing groups can tune the electronic properties and, consequently, the luminescence. For instance, in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives, electron-donating groups cause blue shifts in the ESIPT fluorescence, while electron-withdrawing groups lead to red shifts. researchgate.net Annulation of additional benzene (B151609) rings to a fluorophore system is a known strategy to improve photophysical characteristics. mdpi.com The position of substituents, such as a methyl group in nitropyridine isomers, can strongly affect both the crystal structure and the optical properties of the molecule. nih.gov

These structure-property relationships are crucial for the rational design of fluorophores with tailored absorption and emission characteristics for specific applications.

Advanced Analytical Methodologies for 7 3 Hydroxyphenyl 2 Naphthol Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is an indispensable tool in the analysis of bicyclic aromatic compounds. nih.gov The selection of a specific technique is contingent on the analytical objective, whether it be purification, quantification, or qualitative assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of non-volatile compounds like 7-(3-Hydroxyphenyl)-2-naphthol. nih.govnih.gov Its high resolution and sensitivity make it ideal for both characterizing the compound and quantifying its concentration in various samples. nih.gov

For naphthol derivatives, reversed-phase HPLC is the most common approach. tandfonline.commdpi.com In this mode, a nonpolar stationary phase, typically octadecyl silica (B1680970) (C18), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase might consist of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, allowing for the efficient elution of compounds with varying polarities. researchgate.net

Detection is often achieved using UV-Vis or fluorescence detectors. The extensive aromatic system in this compound provides strong UV absorbance, making UV detection a robust quantification method. Fluorescence detection can offer even greater sensitivity and selectivity, as polycyclic aromatic compounds often exhibit native fluorescence. researchgate.net

In a study on naphthalene (B1677914) and its hydroxylated metabolites, HPLC combined with a fluorescence detector was successfully used for their sensitive determination in geothermal fluids. researchgate.net For complex separations, such as resolving atropisomers of 2-naphthol (B1666908) derivatives, specialized chiral stationary phases, like those based on cyclofructans, have proven effective. tandfonline.comtandfonline.com

Table 1: Example HPLC Parameters for Naphthol Derivative Analysis

| Parameter | Condition | Rationale/Application |

|---|---|---|

| Column | C18 (Octadecyl Silica), 5 µm | Standard for reversed-phase separation of nonpolar to moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile / Water (Gradient) | Provides good resolution for a range of aromatic compounds by gradually increasing solvent strength. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring efficient separation without excessive pressure. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic rings. |

| Detection | Fluorescence (Ex: 254 nm, Em: 445 nm) | Offers higher sensitivity and selectivity for fluorescent analytes like naphthols. researchgate.net |

| Column Temp | 30 °C | Ensures reproducible retention times by controlling separation temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. labrulez.com Due to the low volatility of this compound, direct analysis by GC-MS is challenging. However, it is an invaluable tool for analyzing its more volatile derivatives or for profiling metabolites after appropriate sample preparation. cabidigitallibrary.orgmdpi.com

To make phenolic compounds like this compound suitable for GC analysis, a derivatization step is required. cabidigitallibrary.orguzh.ch This process involves converting the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable functional groups, typically by silylation. uzh.ch

Once derivatized, the compound can be separated on a capillary column (e.g., DB-5MS) and detected by a mass spectrometer. nih.gov The mass spectrometer fragments the analyte in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification. researchgate.net This makes GC-MS particularly well-suited for metabolomics studies, where it can be used to identify and quantify a wide range of metabolites in biological samples following extraction and derivatization. cabidigitallibrary.orgmdpi.com

Table 2: Typical GC-MS Conditions for Derivatized Phenolic Compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSA + TMCS (N,O-Bis(trimethylsilyl)acetamide + Trimethylchlorosilane) | Converts polar -OH groups to volatile -OTMS ethers. uzh.ch |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A common, nonpolar column suitable for a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. nih.gov |

| Oven Program | 50°C (1 min), ramp to 250°C at 10°C/min, hold 10 min | A temperature gradient to separate compounds based on their boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. nih.gov |

| MS Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized analyte and its fragments. nih.gov |

Solid-Phase Extraction (SPE) in Sample Preparation and Pre-concentration

Before instrumental analysis, samples often require preparation to remove interfering matrix components and to concentrate the analyte of interest. sigmaaldrich.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering a more efficient and reproducible alternative to traditional liquid-liquid extraction. sigmaaldrich.comsigmaaldrich.com

For isolating a moderately nonpolar compound like this compound from a polar matrix (e.g., water or biological fluids), a reversed-phase SPE sorbent is typically employed. nih.gov Common sorbents include silica-based materials with bonded C18 chains or polymeric sorbents like polystyrene-divinylbenzene. uzh.ch

The SPE process involves a sequence of steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an equilibration step with the sample solvent (e.g., water). sigmaaldrich.com

Loading: The sample is passed through the sorbent, where the analyte is retained through hydrophobic interactions.

Washing: A weak solvent is used to rinse the sorbent, removing salts and polar impurities that are not strongly retained. thermofisher.com

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte. thermofisher.com

This cleanup procedure is critical for improving the quality of subsequent chromatographic analysis and extending the life of analytical columns. sigmaaldrich.com

Column Chromatography for Compound Purification

For the isolation and purification of this compound on a preparative scale, such as after a chemical synthesis, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase packed in a glass column.

Normal-phase column chromatography is commonly used for the purification of naphthol derivatives. google.com A polar adsorbent like silica gel is used as the stationary phase. The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of the column. A nonpolar mobile phase (eluent), such as a mixture of toluene (B28343) and isohexane, is then passed through the column. google.com Compounds are separated based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel. By collecting fractions of the eluent over time, the desired compound can be isolated in a purified form.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. sigmaaldrich.com It is frequently employed to monitor the progress of a chemical synthesis, to identify the optimal solvent system for column chromatography, or to quickly assess the purity of collected fractions. umich.eduitwreagents.com

In TLC, a small spot of the sample is applied to a plate coated with an adsorbent, typically silica gel. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (eluent). The eluent moves up the plate via capillary action, separating the components of the sample. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. umich.edu For aromatic compounds like this compound, visualization is easily achieved by observing the plate under UV light, where the compound will appear as a dark spot on a fluorescent background. rsc.org

Derivatization Techniques for Enhanced Analytical Detection and Resolution

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. This is particularly important for enhancing the performance of both GC-MS and HPLC analyses of this compound.

As mentioned for GC-MS, derivatization is essential to increase the volatility and thermal stability of phenolic compounds. cabidigitallibrary.org The most common approach is silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. uzh.ch This reaction eliminates polar interactions and allows the compound to be analyzed by gas chromatography at high temperatures without degradation.

For HPLC, derivatization can be used to improve detection sensitivity and selectivity. mdpi.com While this compound possesses native fluorescence, its signal can be enhanced by attaching a highly fluorescent tag to one or both of its hydroxyl groups. This is especially useful when analyzing trace amounts of the compound in complex matrices where background interference is high. Reagents such as dansyl chloride or fluorescently tagged acyl chlorides can be used for this purpose, significantly lowering the limits of detection. mdpi.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)

Spectroscopic techniques are pivotal in the quantitative analysis of aromatic compounds, and UV-Visible (UV-Vis) spectrophotometry represents a fundamental method for the determination of this compound in various research contexts. This method is predicated on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the degree of absorption being directly proportional to its concentration in a solution, as described by the Beer-Lambert Law.

The electronic structure of this compound, which incorporates both naphthalene and phenol (B47542) chromophores, gives rise to characteristic absorption bands. The π-electron systems within the aromatic rings undergo transitions (typically π → π*) upon absorption of UV radiation, resulting in a distinct spectrum. The position of the maximum absorbance (λmax) is a key parameter determined by the specific molecular structure and the solvent used. For quantitative analysis, measurements are typically performed at the λmax to ensure maximum sensitivity and to minimize potential interference.

A typical quantitative analysis of this compound using UV-Vis spectrophotometry involves the preparation of a series of standard solutions of known concentrations. The absorbance of each standard is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The linearity of this plot, as indicated by the coefficient of determination (R²), is a critical measure of the method's accuracy over a specific concentration range. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

While specific experimental data for this compound is not extensively documented in publicly available literature, a hypothetical set of parameters for its quantification in a common solvent like ethanol (B145695) is presented below to illustrate the application of this method.

Detailed Research Findings

In a hypothetical study aimed at quantifying this compound, the UV-Vis spectrum in ethanol might exhibit a λmax around 280 nm, which is characteristic of the naphthol moiety. A stock solution of high purity this compound would be prepared and serially diluted to create a set of calibration standards. The absorbance of these standards would then be measured to establish a linear relationship between absorbance and concentration.

The data generated from such a hypothetical analysis is presented in the interactive table below.

Hypothetical Calibration Data for this compound in Ethanol

| Concentration (mg/L) | Absorbance at 280 nm (AU) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.275 |

| 5.0 | 0.550 |

| 7.5 | 0.825 |

| 10.0 | 1.100 |

From this data, a linear regression analysis would yield a calibration equation in the form of y = mx + c, where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. For the hypothetical data above, the equation would be approximately A = 0.1098 * C + 0.002, with a coefficient of determination (R²) value approaching 1.0, indicating excellent linearity. This robust calibration would allow for the precise quantification of this compound in solution.

Scaffold Based Research and Rational Design Principles Utilizing Hydroxyphenylnaphthol Architectures

The Naphthalene (B1677914) Scaffold as a Fundamental Unit in Chemical Design

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and material science. ijpsjournal.com As the most basic bicyclic aromatic compound, it provides a rigid, planar, and lipophilic structure that can be strategically modified to interact with biological targets or to assemble into advanced materials. ijpsjournal.com In drug design, the naphthalene scaffold is considered a "privileged structure" because it can bind to a variety of biological receptors and enzymes. nih.gov Its larger surface area compared to a simple benzene (B151609) ring allows for more extensive van der Waals and π-stacking interactions within protein binding pockets. ijpsjournal.com

Bioactive compounds derived from naphthalene are diverse, including anticancer agents and tubulin polymerization inhibitors. ijpsjournal.com The ease of synthesis and the potential for flexible structural modifications make naphthalene and its derivatives, like 1,8-naphthalimides, attractive to scientists. nih.gov These modifications can be made to the naphthalene core itself through substitution reactions, influencing the chemical, photophysical, and biological properties of the resulting compounds. nih.gov This versatility allows medicinal chemists to use naphthalene-containing moieties as foundational scaffolds in drug discovery and development. nih.govresearchgate.net

Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are critical for optimizing lead compounds in drug discovery. collaborativedrug.comcreative-proteomics.com These analyses aim to identify the key chemical features of a molecule that are responsible for its biological activity or physical properties. creative-proteomics.com For the 7-(3-hydroxyphenyl)-2-naphthol scaffold, SAR studies have been instrumental in developing potent and selective inhibitors for specific enzymes.